3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione
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Overview
Description
3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione typically involves the condensation of 2-aminophenol with diketones under specific reaction conditions. One common method includes the use of 2-aminophenol and 1,3-diketones in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Industrial production methods may vary, but they often involve similar condensation reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include aqueous hydrogen peroxide, ethanol, and different catalysts like FeCl₃ and TTIP . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione can be compared with other benzoxazole derivatives such as:
2-substituted-1,3-benzoxazole: Known for their anticancer and antimicrobial activities.
3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one: Exhibits potent anticancer properties.
1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenoxyacetone: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7+ |
InChI Key |
AJKUQWZVOMPHEO-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C(\C1=NC2=CC=CC=C2O1)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Origin of Product |
United States |
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